![molecular formula C23H26N2O5S B2771043 6-ethyl 3-methyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-28-3](/img/structure/B2771043.png)
6-ethyl 3-methyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including carboxamide and carboxylate groups, a tetrahydronaphthalene ring, a dihydrothieno[2,3-c]pyridine ring, and several alkyl groups .
Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name. The tetrahydronaphthalene and dihydrothieno[2,3-c]pyridine rings are likely to be the core structure of the molecule, with the carboxamide and carboxylate groups and the alkyl groups attached at various positions .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the specific conditions and reagents used. The carboxamide and carboxylate groups could potentially undergo a variety of reactions, including hydrolysis, reduction, and condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the carboxamide and carboxylate groups might make the compound polar and capable of forming hydrogen bonds .科学的研究の応用
Synthesis and Chemical Reactions
6-ethyl 3-methyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, due to its complex structure, is involved in various chemical synthesis and reactions. It is used as a key intermediate in the synthesis of highly functionalized tetrahydropyridines through phosphine-catalyzed [4 + 2] annulation processes. This method demonstrates significant regioselectivity and diastereoselectivity, contributing to the advancement of organic synthesis techniques (Zhu, Lan, & Kwon, 2003). Similarly, novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems are synthesized from derivatives, showcasing the versatility of such compounds in creating complex heterocyclic structures (Bakhite, Al‐Sehemi, & Yamada, 2005).
Antioxidant and Antitumor Activities
This compound's derivatives have been explored for their potential in inhibiting tumor growth and exhibiting antioxidant activities. Research has found that certain tetrahydronaphthalene derivatives containing pyridine, thioxopyridine, and pyrazolopyridine moieties display promising tumor inhibitory and antioxidant properties. These findings are crucial for developing new anticancer and antioxidant agents, indicating a significant potential in medicinal chemistry (Hamdy, Anwar, Abu-Zied, & Awad, 2013).
Application in Heterocyclic Chemistry
The structural complexity and reactivity of this compound make it an excellent candidate for the synthesis of various heterocyclic compounds. For instance, its role in the synthesis of cyanoacetamide-based benzothiophenes demonstrates its utility in creating molecules with potential biological activities (Bialy & Gouda, 2011).
Development of Chemosensors
Derivatives of this compound have been utilized in the development of chemosensors for detecting transition metal ions. These applications highlight the compound's utility in analytical chemistry, particularly in sensing and environmental monitoring (Gosavi-Mirkute et al., 2017).
将来の方向性
特性
IUPAC Name |
6-O-ethyl 3-O-methyl 2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5S/c1-3-30-23(28)25-11-10-17-18(13-25)31-21(19(17)22(27)29-2)24-20(26)16-9-8-14-6-4-5-7-15(14)12-16/h8-9,12H,3-7,10-11,13H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDJEMLFPUDLNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC4=C(CCCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B2770960.png)
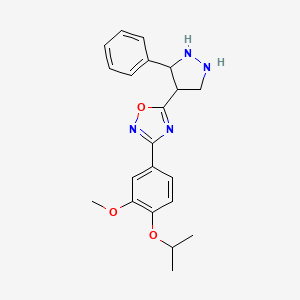
![N-[1-(1-adamantyl)ethyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2770962.png)
![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2770964.png)


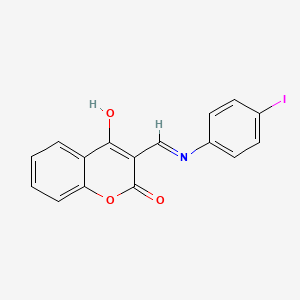
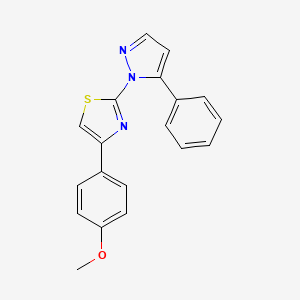
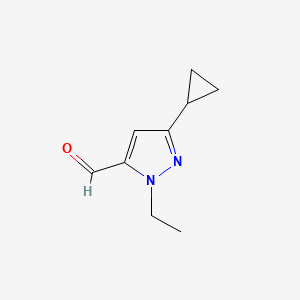
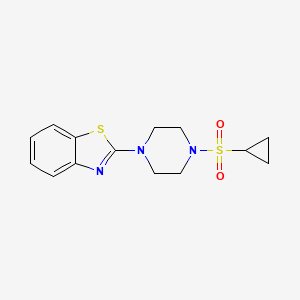

![Tert-butyl N-[2-(4-bromotriazol-2-yl)ethyl]carbamate](/img/structure/B2770980.png)
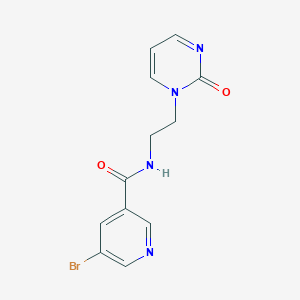
![(2E)-3-[(4-ethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B2770982.png)
